molecular formula C7H10F2O2 B6222779 4,4-difluoropent-1-en-3-yl acetate CAS No. 2758002-65-0

4,4-difluoropent-1-en-3-yl acetate

Cat. No.: B6222779
CAS No.: 2758002-65-0
M. Wt: 164.1
InChI Key:
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Description

4,4-Difluoropent-1-en-3-yl acetate is an organic compound with the molecular formula C7H10F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentene chain, with an acetate group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoropent-1-en-3-yl acetate typically involves the fluorination of a suitable precursor, followed by esterification. One common method is the fluorination of pent-1-en-3-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 4,4-difluoropent-1-en-3-ol is then esterified with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropent-1-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 4,4-difluoropentanoic acid or 4,4-difluoropentanone.

    Reduction: Formation of 4,4-difluoropent-1-en-3-ol.

    Substitution: Formation of various substituted pentenes depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoropent-1-en-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoropent-1-en-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The acetate group can be hydrolyzed to release the active fluorinated alcohol, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    4,4-Difluoropent-1-en-3-ol: Similar structure but with a hydroxyl group instead of an acetate group.

    4,4-Difluoropentanoic Acid: An oxidized form with a carboxylic acid group.

    4,4-Difluoropentanone: A ketone derivative.

Uniqueness: 4,4-Difluoropent-1-en-3-yl acetate is unique due to its combination of fluorine atoms and an acetate group, which imparts distinct chemical and biological properties

Properties

CAS No.

2758002-65-0

Molecular Formula

C7H10F2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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